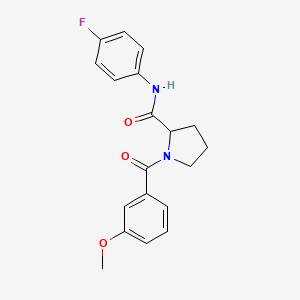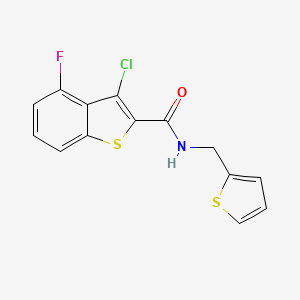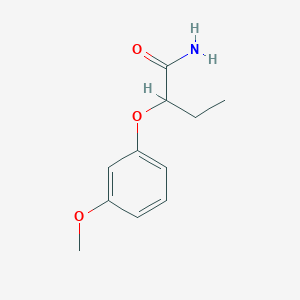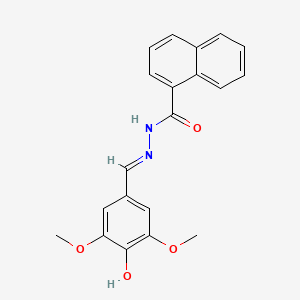![molecular formula C21H21FN4O B6010208 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6010208.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly referred to as FPMP or Fluphenazine. This compound has been widely studied for its potential use in various scientific research applications.
作用機序
The exact mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which reduces the activity of dopamine in the brain. This, in turn, reduces the symptoms of schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine in the brain, which can lead to a reduction in the symptoms of schizophrenia and bipolar disorder. It has also been shown to have a sedative effect, which can be useful in the treatment of anxiety and insomnia.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its high affinity for dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using this compound is its potential for toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols.
将来の方向性
There are a number of future directions for research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone. One area of research is the development of more selective dopamine receptor antagonists that can be used to treat neurological disorders with fewer side effects. Another area of research is the development of new compounds that can target other neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, there is a need for more research on the long-term effects of using this compound in the treatment of neurological disorders.
合成法
The synthesis of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde in the presence of acetic acid to form 4-(2-fluorophenyl)-1-(4-methylphenyl)-1,2,3,6-tetrahydropyrimidine. This intermediate compound is then reacted with piperazine in the presence of acetic acid to form this compound.
科学的研究の応用
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential treatment for neurological disorders such as schizophrenia and bipolar disorder. It has been shown to have a high affinity for dopamine receptors in the brain, which are implicated in these disorders.
特性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4-methylphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-15-6-8-16(9-7-15)18-14-20(27)24-21(23-18)26-12-10-25(11-13-26)19-5-3-2-4-17(19)22/h2-9,14H,10-13H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLGKBLDVGPYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)
![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)



![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)


![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
![N-[4-(allyloxy)phenyl]-2-methylpropanamide](/img/structure/B6010199.png)
![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)
